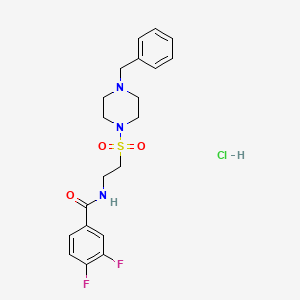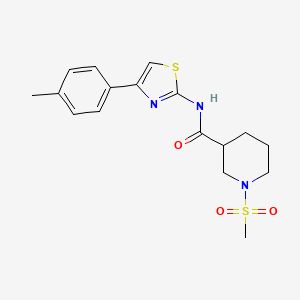
N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, also known as FPA-124, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinoline-based compounds that have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemosensor Development
Research has indicated the development of chemosensors using compounds similar to N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide. For instance, a study by Park et al. (2015) synthesized a chemosensor capable of detecting Zn2+ concentrations in living cells and aqueous solutions. This sensor utilized quinoline as the fluorophore, showing remarkable fluorescence enhancement in the presence of Zn2+ (Park et al., 2015).
Kinase Inhibition
In the field of medicinal chemistry, compounds structurally related to this compound have been identified as kinase inhibitors. Schroeder et al. (2009) discovered N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective inhibitor of the Met kinase superfamily, demonstrating significant in vivo efficacy (Schroeder et al., 2009).
Radioligand Development
Matarrese et al. (2001) investigated quinoline-2-carboxamide derivatives, including a compound structurally similar to this compound, for potential use as radioligands for imaging peripheral benzodiazepine receptors with positron emission tomography (PET) (Matarrese et al., 2001).
Nitric Oxide Delivery Agents
Yang et al. (2017) synthesized compounds containing quinoline-2-carboxamides for targeted delivery of nitric oxide (NO) to biological sites such as tumors. These compounds could release NO upon irradiation with long-wavelength light, indicating potential applications in cancer treatment (Yang et al., 2017).
Anticancer Research
Bhatt et al. (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, exhibiting significant anticancer activity. These compounds, structurally related to this compound, were tested for their effect on cellular viability against various carcinoma cell lines (Bhatt et al., 2015).
ATM Kinase Inhibition
Degorce et al. (2016) explored 3-quinoline carboxamides as inhibitors of the ataxia telangiectasia mutated (ATM) kinase. Their research led to the discovery of potent, selective, and orally bioavailable inhibitors, useful in understanding the role of ATM inhibition in vivo (Degorce et al., 2016).
Fluorescence Imaging in Cells
Li et al. (2014) developed a fluorescent sensor using a quinoline group, similar to this compound, for Zn2+ detection. This sensor was capable of distinguishing Zn2+ from Cd2+ and was used for fluorescence imaging in living cells (Li et al., 2014).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O/c22-16-8-2-4-10-18(16)25-21(26)15-13-20(19-11-5-6-12-23-19)24-17-9-3-1-7-14(15)17/h1-13H,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXGHKNYJAPRAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389746.png)
![N-[(2-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2389749.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide](/img/structure/B2389750.png)



![2,3-Dimethyl-6-azaspiro[4.5]decane](/img/structure/B2389755.png)
![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide](/img/structure/B2389757.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B2389758.png)

![N-cyclopentyl-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2389760.png)
![3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B2389764.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2389765.png)
